3-aminoquinolin-4-ol
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Overview
Description
3-Aminoquinolin-4-ol is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoline, a class of compounds known for their diverse biological activities. The structure of this compound consists of a quinoline ring system with an amino group at the 3-position and a hydroxyl group at the 4-position.
Mechanism of Action
Target of Action
3-Aminoquinolin-4-ol is a derivative of the 4-aminoquinoline class of compounds . The primary targets of this class of compounds are often associated with malaria treatment , specifically, they target the parasite Plasmodium falciparum . .
Mode of Action
It’s known that these compounds often interfere with the parasite’s ability to breakdown and digest hemoglobin, which is crucial for its survival .
Biochemical Pathways
This leads to the accumulation of toxic heme and subsequent death of the parasite .
Pharmacokinetics
It’s known that 4-aminoquinoline compounds generally have good oral bioavailability and are extensively distributed in the body .
Result of Action
It’s known that 4-aminoquinoline compounds can cause the death of the malaria parasite by interfering with its heme detoxification pathway .
Action Environment
Factors such as ph and the presence of certain ions can affect the activity of 4-aminoquinoline compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of suitable aniline precursors. For instance, the Skraup reaction, which uses glycerol and sulfuric acid, can be employed to assemble the quinoline ring system . Another method is the Doebner-Miller synthesis, which utilizes an α,β-unsaturated carbonyl compound like crotonaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Aminoquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and hydroxyl groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of quinolin-4-one derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound to form this compound derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl positions, using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
3-Aminoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but with different substituents.
Amodiaquine: Another antimalarial drug that shares the quinoline core structure.
Quinine: An alkaloid used to treat malaria, structurally related to quinoline
Uniqueness
3-Aminoquinolin-4-ol is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which allows for diverse chemical modifications and potential biological activities. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
99512-72-8 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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